molecular formula C29H31N3O3S B2841665 4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline CAS No. 866864-15-5

4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline

Cat. No. B2841665
CAS RN: 866864-15-5
M. Wt: 501.65
InChI Key: OHCMVVSBJJOXFO-UHFFFAOYSA-N
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Description

The compound “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline”, related compounds have been synthesized through various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Antimicrobial Activity

4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline: and its derivatives have been investigated for their antimicrobial properties. In a study by Mandala et al., a series of novel compounds were synthesized by reductive amination. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard antimicrobial agents . Further investigations using docking studies with oxidoreductase proteins supported the experimental findings.

Molecular Modeling and Docking Studies

Computational approaches, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers could explore its interactions with relevant enzymes or receptors.

Future Directions

While there is limited information specifically on “4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline”, related compounds have shown potential in various areas of research, including antimicrobial activity, and could be of interest for future studies .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-3-35-24-11-14-27-26(19-24)29(28(20-30-27)36(33,34)25-12-9-22(2)10-13-25)32-17-15-31(16-18-32)21-23-7-5-4-6-8-23/h4-14,19-20H,3,15-18,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCMVVSBJJOXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-tosylquinoline

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